Ciproxifan maleate

Beschreibung

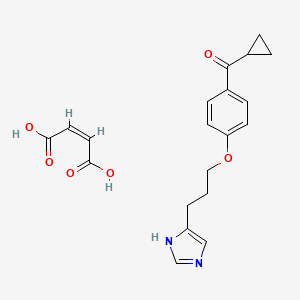

Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

(Z)-but-2-enedioic acid;cyclopropyl-[4-[3-(1H-imidazol-5-yl)propoxy]phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O2.C4H4O4/c19-16(12-3-4-12)13-5-7-15(8-6-13)20-9-1-2-14-10-17-11-18-14;5-3(6)1-2-4(7)8/h5-8,10-12H,1-4,9H2,(H,17,18);1-2H,(H,5,6)(H,7,8)/b;2-1- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLQFKEYRALXXEJ-BTJKTKAUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)C2=CC=C(C=C2)OCCCC3=CN=CN3.C(=CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC1C(=O)C2=CC=C(C=C2)OCCCC3=CN=CN3.C(=C\C(=O)O)\C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20585107 | |

| Record name | (2Z)-But-2-enedioic acid--cyclopropyl{4-[3-(1H-imidazol-5-yl)propoxy]phenyl}methanone (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20585107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

386.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

184025-19-2 | |

| Record name | (2Z)-But-2-enedioic acid--cyclopropyl{4-[3-(1H-imidazol-5-yl)propoxy]phenyl}methanone (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20585107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ciproxifan maleate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Ciproxifan Maleate: A Deep Dive into its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ciproxifan is a highly potent and selective histamine H3 receptor (H3R) antagonist and inverse agonist. This technical guide provides a comprehensive overview of its mechanism of action, detailing its molecular interactions, downstream signaling cascades, and the experimental methodologies used to elucidate these properties. Quantitative data on its binding affinity and potency are summarized, and key signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of this compound's pharmacological profile.

Core Mechanism of Action: Histamine H3 Receptor Antagonism and Inverse Agonism

Ciproxifan's primary mechanism of action is its high-affinity binding to and blockade of the histamine H3 receptor. The H3 receptor is a presynaptic autoreceptor and heteroreceptor that negatively regulates the synthesis and release of histamine and other neurotransmitters in the central nervous system. As a competitive antagonist, Ciproxifan blocks the binding of endogenous histamine to the H3 receptor, thereby inhibiting its activation.[1]

Furthermore, the H3 receptor exhibits significant constitutive activity, meaning it can signal in the absence of an agonist. Ciproxifan acts as an inverse agonist, binding to the receptor and stabilizing it in an inactive conformation. This action reduces the basal signaling activity of the H3 receptor, leading to an increase in the release of various neurotransmitters.[2][3][4] This dual action as both an antagonist and an inverse agonist contributes to its potent pharmacological effects.

Receptor Binding Affinity and Potency

Ciproxifan demonstrates high potency and selectivity for the histamine H3 receptor, with significantly lower affinity for other receptor subtypes.[5] The following table summarizes the key quantitative data regarding its binding affinity and potency from various in vitro studies.

| Parameter | Species/Tissue | Radioligand | Value | Reference |

| Ki | Rat Brain | [125I]iodoproxyfan | 0.7 nM | |

| Ki | Rat Cerebral Cortex Synaptosomes | [3H]HA release | 0.5 nM | |

| Ki | Guinea Pig Ileum | - | 0.5-1.9 nM | |

| IC50 | - | - | 9.2 nM | |

| pKi | Rat Brain Cortex Membranes | [3H]-Nalpha-methylhistamine | 8.24 - 9.27 | |

| pA2 | Mouse Brain Cortex Slices | [3H]noradrenaline release | 7.78 - 9.39 |

Downstream Signaling Pathways

The histamine H3 receptor is coupled to the Gi/Go family of G proteins. As an inverse agonist, Ciproxifan's blockade of the H3 receptor's constitutive activity leads to the disinhibition of adenylyl cyclase, resulting in an increase in intracellular cyclic AMP (cAMP) levels. The primary consequence of H3 receptor antagonism/inverse agonism is the enhanced release of a variety of neurotransmitters.

Modulation of Neurotransmitter Release

By blocking the inhibitory presynaptic H3 receptors, Ciproxifan increases the release of:

-

Histamine: As the H3 receptor is an autoreceptor on histaminergic neurons, its blockade leads to increased histamine synthesis and release.

-

Acetylcholine: Ciproxifan has been shown to increase acetylcholine release in the hippocampus and prefrontal cortex.

-

Dopamine: Enhanced dopamine release has been observed in the prefrontal cortex and nucleus accumbens.

-

Norepinephrine: Ciproxifan also promotes the release of norepinephrine in the prefrontal cortex.

-

Glutamate: Interestingly, in the rat hippocampus, Ciproxifan has been found to presynaptically inhibit glutamate release. This effect is mediated through the blockade of Gi/Go protein-coupled H3 receptors, leading to a reduction in voltage-dependent Ca2+ entry via the PLA2/PGE2/EP2 receptor pathway, which in turn suppresses the ERK/synapsin I cascade.

The following diagram illustrates the primary signaling pathway of the histamine H3 receptor and the effect of Ciproxifan.

Interaction with Other Signaling Cascades

Recent studies have revealed a more complex signaling cascade involved in Ciproxifan's modulation of glutamate release. This pathway involves:

-

Blockade of Gi/Go-protein coupled H3 receptors.

-

Reduction of voltage-dependent Ca2+ entry.

-

Diminished activity of the Phospholipase A2 (PLA2)/Prostaglandin E2 (PGE2)/EP2 receptor pathway.

-

Suppression of the Extracellular signal-regulated kinase (ERK)/synapsin I cascade.

The following diagram illustrates this specific signaling pathway.

Experimental Protocols

The characterization of Ciproxifan's mechanism of action relies on a variety of in vitro and in vivo experimental techniques. The following sections provide detailed methodologies for key experiments.

Radioligand Binding Assay

This assay is used to determine the binding affinity of Ciproxifan for the histamine H3 receptor.

-

Objective: To determine the Ki of Ciproxifan for the H3 receptor.

-

Materials:

-

Rat brain cortex membranes (or cells expressing the H3 receptor).

-

Radioligand (e.g., [3H]-Nα-methylhistamine or [125I]iodoproxyfan).

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Ciproxifan solutions of varying concentrations.

-

Scintillation counter or gamma counter.

-

-

Procedure:

-

Prepare a suspension of rat brain cortex membranes in assay buffer.

-

In a series of tubes, add a fixed concentration of the radioligand.

-

Add increasing concentrations of Ciproxifan to the tubes.

-

Add the membrane suspension to initiate the binding reaction.

-

Incubate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.

-

Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

Wash the filters with ice-cold assay buffer.

-

Measure the radioactivity retained on the filters using a scintillation or gamma counter.

-

Non-specific binding is determined in the presence of a high concentration of an unlabeled H3 receptor ligand.

-

Specific binding is calculated by subtracting non-specific binding from total binding.

-

The Ki value is calculated from the IC50 value (the concentration of Ciproxifan that inhibits 50% of specific radioligand binding) using the Cheng-Prusoff equation.

-

Neurotransmitter Release Assay (using Synaptosomes)

This assay measures the effect of Ciproxifan on the release of neurotransmitters from presynaptic nerve terminals.

-

Objective: To quantify the Ciproxifan-induced release of neurotransmitters (e.g., histamine, acetylcholine).

-

Materials:

-

Synaptosomes prepared from specific brain regions (e.g., cerebral cortex, hippocampus).

-

Radiolabeled neurotransmitter precursor (e.g., [3H]histidine or [3H]choline).

-

Physiological buffer (e.g., Krebs-Ringer bicarbonate buffer).

-

Depolarizing agent (e.g., high potassium concentration or 4-aminopyridine).

-

Ciproxifan solutions.

-

Scintillation counter.

-

-

Procedure:

-

Isolate synaptosomes from the desired brain region.

-

Pre-incubate the synaptosomes with the radiolabeled neurotransmitter precursor to allow for uptake and conversion to the radiolabeled neurotransmitter.

-

Wash the synaptosomes to remove excess radiolabel.

-

Resuspend the synaptosomes in physiological buffer.

-

Add Ciproxifan at various concentrations.

-

Stimulate neurotransmitter release by adding a depolarizing agent.

-

Terminate the release by rapid cooling or filtration.

-

Measure the radioactivity in the supernatant (representing released neurotransmitter) and in the synaptosomal pellet (representing remaining neurotransmitter).

-

Calculate the percentage of total neurotransmitter released.

-

cAMP Accumulation Assay

This functional assay measures the inverse agonist activity of Ciproxifan.

-

Objective: To determine the effect of Ciproxifan on intracellular cAMP levels.

-

Materials:

-

Cells stably expressing the histamine H3 receptor (e.g., CHO or HEK293 cells).

-

Assay buffer.

-

Ciproxifan solutions.

-

cAMP detection kit (e.g., HTRF, ELISA).

-

-

Procedure:

-

Culture H3 receptor-expressing cells in microplates.

-

Replace the culture medium with assay buffer.

-

Add Ciproxifan at various concentrations.

-

Incubate for a defined period (e.g., 30 minutes) at 37°C.

-

Lyse the cells.

-

Measure the intracellular cAMP concentration using a suitable detection kit.

-

An increase in cAMP levels in the presence of Ciproxifan indicates inverse agonist activity.

-

Conclusion

Ciproxifan maleate is a powerful pharmacological tool and a potential therapeutic agent due to its potent and selective histamine H3 receptor antagonist and inverse agonist activity. Its ability to disinhibit the release of multiple key neurotransmitters in the brain underlies its effects on wakefulness, cognition, and other central nervous system functions. The intricate details of its mechanism of action, from receptor binding to the modulation of complex intracellular signaling cascades, continue to be an active area of research. The experimental protocols and data presented in this guide provide a solid foundation for professionals in the field to further explore the therapeutic potential of Ciproxifan and other H3 receptor modulators.

References

- 1. Ciproxifan, a histamine H3 receptor antagonist and inverse agonist, presynaptically inhibits glutamate release in rat hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Ciproxifan, an H3 Receptor Antagonist, Alleviates Hyperactivity and Cognitive Deficits in the APPTg2576 Mouse Model of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Use of the H3 receptor antagonist radioligand [3H]-A-349821 to reveal in vivo receptor occupancy of cognition enhancing H3 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

Ciproxifan Maleate: A Technical Guide to its Histamine H3 Receptor Antagonist Activity

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the histamine H3 receptor antagonist activity of ciproxifan maleate. Ciproxifan is a potent and selective antagonist of the H3 receptor, a presynaptic autoreceptor and heteroreceptor that modulates the release of histamine and other key neurotransmitters in the central nervous system. By blocking this receptor, ciproxifan enhances the release of neurotransmitters such as histamine, acetylcholine, and dopamine, leading to improved cognitive function, wakefulness, and attention.[1][2][3][4] This guide details the quantitative pharmacology of ciproxifan, outlines key experimental protocols for its characterization, and visualizes its mechanism of action and relevant biological pathways.

Quantitative Pharmacological Data

The following tables summarize the quantitative data on the binding affinity, functional activity, and in vivo efficacy of ciproxifan.

Table 1: In Vitro Binding Affinity of Ciproxifan at the Histamine H3 Receptor

| Radioligand | Preparation | Species | Ki (nM) | Reference |

| [¹²⁵I]iodoproxyfan | Brain | Rodent | 0.7 | [5] |

| [³H]Nα-methylhistamine | Rat brain cortex membranes | Rat | Not specified, pKi between 8.24 and 9.27 | |

| [³H]HA | Synaptosomes | Not specified | 0.5 |

Table 2: In Vitro Functional Activity of Ciproxifan

| Assay | Preparation | Species | Parameter | Value (nM) | Reference |

| Histamine H3-receptor antagonist activity | Not specified | Not specified | IC50 | 9.2 | |

| [³H]histamine release | Synaptosomes | Not specified | Ki | 0.5 - 1.9 | |

| Electrically-induced contraction | Guinea pig ileum | Guinea Pig | Ki | 0.5 - 1.9 | |

| [¹²⁵I]iodoproxyfan binding | Brain H3 receptor | Not specified | Ki | 0.5 - 1.9 |

Table 3: In Vivo Efficacy of Ciproxifan

| Model | Species | Route of Administration | Parameter | Value (mg/kg) | Effect | Reference |

| Histamine turnover | Mice | p.o. | ED50 | 0.14 | ~100% enhancement of histamine turnover | |

| H3-receptor agonist-induced water consumption | Rats | i.p. | ID50 | 0.09 ± 0.04 | Reversal of agonist-induced effect | |

| Neocortical EEG activation | Cats | p.o. | - | 0.15 - 2 | Enhanced fast-rhythms and waking state | |

| Five-choice task (attention) | Rats | Not specified | - | Not specified | Enhanced attention | |

| Prepulse inhibition | DBA/2 mice | i.p. | - | 10 | Enhanced prepulse inhibition | |

| Alzheimer's disease model (APP Tg2576) | Mice | i.p. | - | 3 | Alleviated hyperactivity and cognitive deficits | |

| Accuracy and impulsivity | Adult male hooded Lister rats | i.p. | - | 3 | Improved accuracy and decreased impulsivity | |

| Delayed spatial alternation impairment by MK-801 | Rats | s.c. | - | 3.0 | Alleviated impairment | |

| Chronic restraint stress-induced cognitive deficits | Rats | i.p. | - | 3 | Prevented deleterious effects |

Experimental Protocols

Detailed methodologies for key experiments cited in the characterization of ciproxifan are provided below.

Radioligand Binding Assay

This assay determines the affinity of a compound for a specific receptor by measuring the displacement of a radiolabeled ligand.

Materials:

-

HEK293 cells stably expressing the human histamine H3 receptor.

-

[³H]Nα-methylhistamine ([³H]NAMH) as the radioligand.

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Unlabeled this compound at various concentrations.

-

A non-specific binding control (e.g., 100 μM histamine or 10 µM clobenpropit).

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Membrane Preparation:

-

Culture HEK293 cells expressing the H3 receptor.

-

Harvest the cells and resuspend them in ice-cold binding buffer.

-

Homogenize the cells using a sonifier or other appropriate method.

-

Centrifuge the homogenate to pellet the cell membranes.

-

Resuspend the membrane pellet in fresh binding buffer and determine the protein concentration.

-

-

Binding Reaction:

-

In a 96-well plate, add the cell membrane preparation (typically 50 μL).

-

Add a fixed concentration of [³H]NAMH (e.g., 2 nM).

-

Add increasing concentrations of unlabeled this compound to the experimental wells.

-

To determine non-specific binding, add a high concentration of an unlabeled H3 ligand (e.g., 100 μM histamine) to separate wells.

-

To determine total binding, add only the radioligand and membranes.

-

Incubate the plate for a specified time at a controlled temperature (e.g., 2 hours at 25°C).

-

-

Filtration and Counting:

-

Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Wash the filters with ice-cold binding buffer to remove any remaining unbound radioligand.

-

Place the filters in scintillation vials with scintillation fluid.

-

Measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the ciproxifan concentration.

-

Determine the IC50 value (the concentration of ciproxifan that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.

-

Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

GTPγS Binding Assay

This functional assay measures the activation of G-protein coupled receptors (GPCRs) by quantifying the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS or a Europium-labeled GTP analog, to the Gα subunit upon receptor activation.

Materials:

-

Cell membranes expressing the histamine H3 receptor.

-

[³⁵S]GTPγS or Eu-GTP.

-

Assay buffer (e.g., 50 mM HEPES, pH 7.4, containing MgCl₂, NaCl, and GDP).

-

Agonist (e.g., histamine or imetit) and antagonist (ciproxifan).

-

Scintillation proximity assay (SPA) beads or filter plates.

-

Microplate reader (scintillation counter or time-resolved fluorescence reader).

Procedure:

-

Assay Setup:

-

Prepare the assay buffer with optimized concentrations of MgCl₂, NaCl, and GDP. For the H3 receptor, typical concentrations might be 10 mM MgCl₂, 100 mM NaCl, and 3 µM GDP.

-

Add cell membranes to the wells of a 96-well plate.

-

To measure agonist activity, add increasing concentrations of the agonist.

-

To measure antagonist activity, pre-incubate the membranes with increasing concentrations of ciproxifan for a set time (e.g., 15 minutes) before adding a fixed concentration of the agonist.

-

-

Initiation of Reaction:

-

Start the binding reaction by adding [³⁵S]GTPγS or Eu-GTP to each well.

-

Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 30 minutes).

-

-

Detection:

-

Filtration Method: Terminate the reaction by rapid filtration through filter plates, followed by washing with cold buffer. Measure the radioactivity of the filters.

-

SPA Method: Add SPA beads to the wells. The binding of [³⁵S]GTPγS to the membranes brings the radiolabel in close proximity to the scintillant in the beads, generating a light signal that can be measured in a microplate scintillation counter.

-

Eu-GTP Method: Measure the time-resolved fluorescence using a suitable microplate reader.

-

-

Data Analysis:

-

For agonists, plot the measured signal against the agonist concentration to determine the EC50 (potency) and Emax (efficacy).

-

For antagonists, plot the agonist dose-response curves in the presence of different concentrations of ciproxifan. A rightward shift in the agonist EC50 indicates competitive antagonism. The pA2 value, a measure of antagonist potency, can be calculated from these shifts.

-

cAMP Accumulation Assay

This assay measures the ability of a compound to modulate the intracellular levels of cyclic adenosine monophosphate (cAMP), a second messenger whose production is often inhibited by the activation of Gi/o-coupled receptors like the histamine H3 receptor.

Materials:

-

CHO-K1 or HEK293 cells stably expressing the human histamine H3 receptor.

-

Forskolin (an adenylyl cyclase activator).

-

An H3 receptor agonist (e.g., (R)-α-methylhistamine).

-

This compound.

-

cAMP detection kit (e.g., HTRF, ELISA, or FRET-based biosensor).

Procedure:

-

Cell Culture and Plating:

-

Culture the H3 receptor-expressing cells to an appropriate confluency.

-

Seed the cells into a 96-well plate and allow them to attach overnight.

-

-

Compound Treatment:

-

Wash the cells with assay buffer.

-

To measure inverse agonist activity, add increasing concentrations of ciproxifan to the cells in the presence of a fixed concentration of forskolin.

-

To measure antagonist activity, pre-incubate the cells with increasing concentrations of ciproxifan, then add a fixed concentration of an H3 receptor agonist (to inhibit cAMP production) and a fixed concentration of forskolin (to stimulate cAMP production).

-

-

Incubation:

-

Incubate the plate for a specified time at 37°C (e.g., 10-30 minutes).

-

-

cAMP Measurement:

-

Lyse the cells to release intracellular cAMP.

-

Measure the cAMP levels using a commercial detection kit according to the manufacturer's instructions.

-

-

Data Analysis:

-

Calculate the percentage of inhibition of forskolin-stimulated cAMP accumulation for each compound concentration.

-

For antagonists, plot the percentage of reversal of agonist-induced inhibition against the ciproxifan concentration to determine the IC50.

-

For inverse agonists, plot the percentage of inhibition of forskolin-stimulated cAMP levels against the ciproxifan concentration to determine the IC50.

-

Visualizations

The following diagrams illustrate the signaling pathways, experimental workflows, and the logical mechanism of action of ciproxifan.

Caption: Histamine H3 Receptor Signaling Pathway.

Caption: Experimental Workflow for a Radioligand Binding Assay.

Caption: Ciproxifan's Mechanism of Action at Presynaptic H3 Receptors.

References

- 1. H3 receptor antagonist - Wikipedia [en.wikipedia.org]

- 2. The H3 Antagonist, Ciproxifan, Alleviates the Memory Impairment but Enhances the Motor Effects of MK-801 (Dizocilpine) in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. Ciproxifan - Wikipedia [en.wikipedia.org]

- 5. selleckchem.com [selleckchem.com]

A Technical Guide to the Synthesis and Purification of Ciproxifan Maleate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ciproxifan is a potent and selective histamine H3 receptor antagonist/inverse agonist that has been instrumental in preclinical research for neurological and cognitive disorders. This technical guide provides an in-depth overview of the synthesis and purification methods for Ciproxifan maleate. It includes detailed experimental protocols, a summary of quantitative data, and visualizations of the synthetic workflow and the relevant H3 receptor signaling pathway. This document is intended to serve as a comprehensive resource for researchers and professionals involved in the development and manufacturing of Ciproxifan and related compounds.

Introduction

Ciproxifan, chemically known as cyclopropyl-(4-(3-(1H-imidazol-4-yl)propoxy)phenyl)methanone, is a high-affinity antagonist of the histamine H3 receptor. The H3 receptor primarily functions as a presynaptic autoreceptor, regulating the release of histamine and other neurotransmitters in the central nervous system. By blocking this receptor, Ciproxifan enhances neurotransmitter release, leading to its potential therapeutic effects in conditions such as cognitive impairment and sleep-wake disorders. This guide details the chemical synthesis of the Ciproxifan free base and its subsequent conversion to and purification as the maleate salt.

Synthesis of Ciproxifan

The synthesis of Ciproxifan can be achieved through various routes, with the most common strategies involving the coupling of a substituted phenyl cyclopropyl methanone moiety with a histamine-derived side chain. Key synthetic approaches include the Williamson ether synthesis (an SNAr type reaction) and the Mitsunobu reaction. A one-pot synthesis that avoids chromatographic purification has also been reported, offering a more efficient manufacturing process.

Synthetic Scheme

A representative synthetic route to Ciproxifan is outlined below. This pathway involves the preparation of two key intermediates: cyclopropyl(4-hydroxyphenyl)methanone and a 3-halopropylimidazole derivative, followed by their coupling to form the Ciproxifan backbone.

Figure 1: A generalized synthetic workflow for this compound.

Experimental Protocols

2.2.1. Synthesis of Cyclopropyl(4-hydroxyphenyl)methanone (Intermediate 1)

A common method for the synthesis of this intermediate involves the Friedel-Crafts acylation of phenol with cyclopropanecarbonyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

-

Materials: Phenol, cyclopropanecarbonyl chloride, aluminum chloride, dichloromethane, hydrochloric acid.

-

Procedure:

-

To a cooled (0 °C) suspension of aluminum chloride in dichloromethane, add cyclopropanecarbonyl chloride dropwise.

-

Add a solution of phenol in dichloromethane to the mixture and stir at room temperature.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into a mixture of ice and concentrated hydrochloric acid.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography or recrystallization.

-

2.2.2. Synthesis of 4-(3-Chloropropyl)-1H-imidazole (Intermediate 2)

This intermediate can be prepared from histamine.

-

Materials: Histamine dihydrochloride, 1-bromo-3-chloropropane, sodium ethoxide, ethanol.

-

Procedure:

-

Prepare a solution of sodium ethoxide in ethanol.

-

Add histamine dihydrochloride to the solution and stir.

-

Add 1-bromo-3-chloropropane and reflux the mixture.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture and filter.

-

Concentrate the filtrate and purify the residue by column chromatography.

-

2.2.3. Synthesis of Ciproxifan (free base)

The coupling of the two intermediates is typically achieved via a Williamson ether synthesis.

-

Materials: Cyclopropyl(4-hydroxyphenyl)methanone, 4-(3-chloropropyl)-1H-imidazole, potassium carbonate, N,N-dimethylformamide (DMF).

-

Procedure:

-

To a solution of cyclopropyl(4-hydroxyphenyl)methanone in DMF, add potassium carbonate.

-

Add 4-(3-chloropropyl)-1H-imidazole to the mixture.

-

Heat the reaction mixture and monitor by TLC.

-

Upon completion, cool the mixture and pour it into water.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude Ciproxifan free base.

-

2.2.4. Formation of this compound

The final step is the formation of the maleate salt to improve the compound's stability and handling properties.

-

Materials: Ciproxifan (free base), maleic acid, ethanol.

-

Procedure:

-

Dissolve the crude Ciproxifan free base in ethanol.

-

Add a solution of maleic acid in ethanol dropwise to the Ciproxifan solution.

-

Stir the mixture, and the this compound salt will precipitate.

-

Collect the precipitate by filtration, wash with cold ethanol, and dry under vacuum.

-

Purification Methods

The purity of the final this compound product is critical for its use in research and potential therapeutic applications. The primary method for purification is recrystallization.

Recrystallization Protocol

-

Solvent System: A common solvent system for the recrystallization of this compound is a mixture of ethanol and water or methanol.

-

Procedure:

-

Dissolve the crude this compound in a minimal amount of hot ethanol (or methanol).

-

If necessary, filter the hot solution to remove any insoluble impurities.

-

Slowly add water to the hot solution until turbidity is observed.

-

Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.

-

Collect the purified crystals by filtration, wash with a cold ethanol/water mixture, and dry under vacuum.

-

Data Presentation

The following table summarizes typical quantitative data for the synthesis and purification of this compound. Please note that these values can vary depending on the specific reaction conditions and scale.

| Step | Typical Yield (%) | Typical Purity (%) (by HPLC) |

| Synthesis of Intermediate 1 | 70-85 | >95 |

| Synthesis of Intermediate 2 | 50-65 | >95 |

| Ciproxifan (free base) Synthesis | 60-75 | >90 (crude) |

| This compound Formation | 85-95 | >95 (crude) |

| Recrystallization | 70-90 | >99.5 |

Analytical Methods

High-Performance Liquid Chromatography (HPLC) is the standard analytical technique for assessing the purity of this compound.

HPLC Method

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water (containing 0.1% trifluoroacetic acid or a phosphate buffer).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 280 nm.

-

Injection Volume: 10 µL.

-

Column Temperature: 25 °C.

This method should be validated according to ICH guidelines for parameters such as specificity, linearity, precision, accuracy, and robustness.

Histamine H3 Receptor Signaling Pathway

Ciproxifan exerts its effects by antagonizing the histamine H3 receptor, which is a G-protein coupled receptor (GPCR). The H3 receptor is constitutively active and primarily couples to the Gαi/o subunit of the heterotrimeric G-protein.

Ciproxifan Maleate: A Technical Guide to Pharmacokinetics and Bioavailability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the pharmacokinetics and bioavailability of ciproxifan maleate, a potent and selective histamine H₃ receptor antagonist. The information is compiled from preclinical studies to serve as a foundational resource for researchers in pharmacology and drug development.

Introduction

Ciproxifan, chemically known as cyclopropyl-(4-(3-(1H-imidazol-4-yl)propyloxy)phenyl)methanone, is a well-characterized antagonist of the histamine H₃ receptor.[1] Its high affinity and selectivity for this receptor have made it a valuable tool in neuroscience research and a potential therapeutic agent for a variety of central nervous system disorders.[1] A thorough understanding of its pharmacokinetic profile is crucial for the design and interpretation of preclinical and clinical studies. This document summarizes the key pharmacokinetic parameters, bioavailability, and the analytical methodologies used for its quantification.

Pharmacokinetic Profile

The pharmacokinetic properties of ciproxifan have been primarily investigated in rodent models. The available data from a key study in male Swiss mice provide insights into its absorption, distribution, and elimination characteristics.[2]

Bioavailability

Oral administration of ciproxifan in mice has demonstrated good bioavailability. The oral bioavailability has been reported to be 62%, indicating substantial absorption from the gastrointestinal tract.[2]

Plasma Concentration-Time Profile

Following administration, the serum concentrations of ciproxifan have been determined using a radioreceptor assay. The concentration-time profiles for both intravenous and oral administration of a 1 mg/kg dose in mice are depicted in the data extracted from Ligneau et al. (1998).

Table 1: Serum Concentration of Ciproxifan in Male Swiss Mice (1 mg/kg dose)

| Time (minutes) | Serum Concentration (ng/mL) - Oral Administration (Estimated) | Serum Concentration (ng/mL) - Intravenous Administration (Estimated) |

| 15 | ~120 | ~150 |

| 30 | ~180 | ~100 |

| 60 | ~200 | ~60 |

| 120 | ~150 | ~30 |

| 240 | ~75 | ~10 |

Data points are estimated from the graphical representation in Ligneau et al. (1998).

Key Pharmacokinetic Parameters

Based on the available data, the following pharmacokinetic parameters have been determined for ciproxifan in male Swiss mice.

Table 2: Pharmacokinetic Parameters of Ciproxifan in Male Swiss Mice

| Parameter | Route | Value | Unit | Reference |

| Bioavailability (F) | Oral | 62 | % | [2] |

| Oral Administration (1 mg/kg) | ||||

| Cmax (Estimated) | Oral | ~200 | ng/mL | |

| Tmax (Estimated) | Oral | ~60 | minutes | |

| Intravenous Administration (1 mg/kg) | ||||

| Distribution Half-life (t½α) | IV | 13 | minutes | |

| Elimination Half-life (t½β) | IV | 87 | minutes |

Experimental Protocols

The quantification of ciproxifan in biological matrices has been instrumental in determining its pharmacokinetic profile. The primary method cited in the literature is a novel radioreceptor assay.

Quantification of Ciproxifan: Radioreceptor Assay

While a detailed, step-by-step protocol for the specific radioreceptor assay used for ciproxifan is not publicly available, the general principles of such an assay involve the competitive binding of the analyte (ciproxifan) and a radiolabeled ligand to a specific receptor.

Caption: Workflow of a competitive radioreceptor assay for ciproxifan quantification.

Methodology Overview:

-

Sample Preparation: Blood samples are collected from the study animals at various time points post-ciproxifan administration. Serum or plasma is then separated.

-

Competitive Binding: The biological sample containing an unknown amount of ciproxifan is incubated with a fixed amount of a radiolabeled histamine H₃ receptor ligand and a preparation of histamine H₃ receptors (e.g., from rat brain tissue homogenates).

-

Equilibrium: Ciproxifan in the sample competes with the radiolabeled ligand for binding to the H₃ receptors. The amount of radiolabeled ligand that binds to the receptor is inversely proportional to the concentration of ciproxifan in the sample.

-

Separation: The receptor-bound radioligand is separated from the free (unbound) radioligand, typically by rapid filtration.

-

Quantification: The radioactivity of the bound fraction is measured using a scintillation counter.

-

Concentration Determination: A standard curve is generated using known concentrations of ciproxifan. By comparing the radioactivity of the unknown samples to the standard curve, the concentration of ciproxifan in the biological sample can be determined.

Metabolism

The metabolic fate of ciproxifan has not been extensively detailed in the available scientific literature. As an imidazole-containing compound, there is a theoretical potential for ciproxifan to interact with drug-metabolizing enzymes, such as the cytochrome P450 (CYP) system. However, specific metabolites and the primary enzymes involved in its biotransformation have not been identified. Further studies, potentially utilizing radiolabeled ciproxifan, would be necessary to elucidate its metabolic pathways.

Caption: A generalized and hypothetical metabolic pathway for ciproxifan.

Conclusion

This compound exhibits favorable pharmacokinetic properties in preclinical rodent models, including good oral bioavailability. The primary method for its quantification has been a sensitive radioreceptor assay. While the foundational pharmacokinetic parameters have been established, a significant gap in knowledge exists regarding its metabolic fate. Further research into the biotransformation of ciproxifan is warranted to provide a more complete understanding of its disposition and to inform future drug development efforts. This technical guide serves as a summary of the current knowledge and a basis for future investigations into the pharmacokinetics and metabolism of this potent histamine H₃ receptor antagonist.

References

Ciproxifan maleate in vitro binding affinity

An In-Depth Technical Guide on the In Vitro Binding Affinity of Ciproxifan Maleate

Introduction

Ciproxifan, chemically known as cyclopropyl-(4-(3-1H-imidazol-4-yl)propyloxy) phenyl) ketone, is a highly potent and selective histamine H3 receptor (H3R) antagonist/inverse agonist.[1][2][3] The histamine H3 receptor is an inhibitory G-protein coupled autoreceptor predominantly expressed in the central nervous system on histaminergic nerve terminals, where it modulates the synthesis and release of histamine.[1][4] As a heteroreceptor, it also presynaptically inhibits the release of other key neurotransmitters, including dopamine, acetylcholine, norepinephrine, and serotonin. By blocking the inhibitory action of the H3 receptor, ciproxifan enhances the release of histamine and other neurotransmitters, leading to increased wakefulness and cognitive-enhancing effects. This technical guide provides a comprehensive overview of the in vitro binding characteristics of ciproxifan, detailing its affinity for its primary target and its selectivity profile.

Quantitative Binding Affinity Data

Ciproxifan demonstrates high affinity for the histamine H3 receptor, with nanomolar to sub-nanomolar potency observed across different in vitro models. Its selectivity is notable, with significantly lower affinity for other receptor subtypes.

Table 1: Histamine H3 Receptor Binding Affinity of Ciproxifan

| Parameter | Value (nM) | Assay Type | Radioligand / Method | Tissue / Cell Line | Species | Reference |

| IC50 | 9.2 | Receptor Antagonist Assay | Not Specified | Not Specified | Not Specified | |

| Ki | 0.5 - 1.9 | [3H]Histamine Release | [3H]Histamine | Synaptosomes | Rat | |

| Ki | 0.5 | [3H]HA Release | [3H]Histamine | Cerebral Cortex Synaptosomes | Rat | |

| Ki | 0.7 | Radioligand Binding | [125I]iodoproxyfan | Brain / Striatal Membranes | Rat | |

| Ki | 45 | [35S]GTPγS Binding | [35S]GTPγS | CHO Cells | Human | |

| pKi | 8.24 - 9.27 | Radioligand Binding | [3H]-Nα-methylhistamine | Brain Cortex Membranes | Rat |

Table 2: Off-Target and Selectivity Profile of Ciproxifan

| Target | Finding | Species | Reference |

| Histamine H1, H2 Receptors | Negligible potency (pD'2 or pKp values ≤ 5.2). At least 1000-fold selectivity for H3. | Guinea Pig | |

| Muscarinic M3, Adrenergic α1D, β1 | Low apparent affinity. | Not Specified | |

| Serotonin 5-HT1B, 5-HT2A, 5-HT3, 5-HT4 | Low apparent affinity. | Not Specified | |

| Monoamine Oxidase A (MAO-A) | Micromolar IC50 values; reversible inhibition. | Human, Rat | |

| Monoamine Oxidase B (MAO-B) | Micromolar IC50 values with slight preference over MAO-A; reversible inhibition. | Human, Rat |

Experimental Protocols

The quantitative data presented above were derived from established in vitro pharmacological assays. The methodologies for the key experiments are detailed below.

Radioligand Binding Displacement Assay (Ki Determination)

This assay measures the ability of a test compound (ciproxifan) to displace a specific radiolabeled ligand from its receptor.

-

Membrane Preparation : Membranes are prepared from a tissue source rich in the target receptor, such as rat brain cortex or striatum, or from cultured cells recombinantly expressing the receptor (e.g., CHO cells). The tissue is homogenized in a suitable buffer and centrifuged to pellet the membranes, which are then washed and resuspended.

-

Incubation : A fixed concentration of a specific H3R radioligand, such as [125I]iodoproxyfan or [3H]-Nα-methylhistamine, is incubated with the prepared membranes.

-

Competition : The incubation is performed in the presence of varying concentrations of unlabeled ciproxifan (from 0.01 nM to 1 µM, for example).

-

Separation : After reaching equilibrium, the reaction is terminated, and the bound radioligand is separated from the free (unbound) radioligand, typically by rapid filtration over glass fiber filters.

-

Quantification : The amount of radioactivity trapped on the filters, representing the bound ligand, is quantified using a scintillation counter.

-

Data Analysis : The concentration of ciproxifan that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

Functional Assay: [3H]Histamine Release from Synaptosomes (Ki Determination)

This functional assay assesses the antagonist activity of ciproxifan at the H3 autoreceptor, which tonically inhibits histamine release.

-

Synaptosome Preparation : Synaptosomes (isolated nerve terminals) are prepared from rat cerebral cortex.

-

Loading : The synaptosomes are incubated with [3H]Histamine ([3H]HA) to load the neurotransmitter stores.

-

Antagonism : The loaded synaptosomes are then exposed to ciproxifan, which, as an antagonist, blocks the H3 autoreceptor. This prevents the feedback inhibition of histamine release.

-

Stimulation & Measurement : The release of [3H]HA is stimulated (e.g., by depolarization), and the amount of radioactivity released into the supernatant is measured.

-

Data Analysis : The ability of ciproxifan to enhance [3H]HA release is quantified, and a Ki value is determined, reflecting its potency as a functional antagonist at the presynaptic H3 autoreceptor.

Signaling Pathways and Experimental Workflow

Histamine H3 Receptor Signaling

The H3 receptor is coupled to the Gi/o family of G-proteins. Upon activation by an agonist, it initiates a signaling cascade that inhibits neuronal activity and neurotransmitter release. Ciproxifan, acting as an antagonist or inverse agonist, blocks these downstream effects.

Caption: Histamine H3 receptor signaling pathway and the antagonistic action of ciproxifan.

In Vitro Binding Assay Workflow

The following diagram outlines the typical workflow for a radioligand binding assay used to determine the binding affinity of compounds like ciproxifan.

Caption: Generalized experimental workflow for an in vitro radioligand binding assay.

References

Preclinical studies of Ciproxifan maleate in animal models

An In-depth Technical Guide to the Preclinical Studies of Ciproxifan Maleate in Animal Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ciproxifan is a highly potent and selective histamine H3 receptor (H3R) antagonist and inverse agonist.[1][2][3] The H3 receptor functions as a presynaptic autoreceptor on histaminergic neurons and as a heteroreceptor on other neurons, modulating the release of histamine and other key neurotransmitters such as acetylcholine, dopamine, and norepinephrine.[4][5] By blocking the inhibitory action of the H3 receptor, ciproxifan enhances the release of these neurotransmitters in brain regions critical for cognition, arousal, and attention. This mechanism has positioned ciproxifan as a valuable research tool and a potential therapeutic agent for a range of neurological and psychiatric disorders. Preclinical studies in various animal models have been instrumental in elucidating its pharmacological profile and therapeutic potential. This guide provides a comprehensive overview of these preclinical investigations, focusing on quantitative data, experimental protocols, and the underlying mechanisms of action.

Pharmacodynamics: Receptor Binding and Neurotransmitter Modulation

Ciproxifan's primary mechanism of action is its high-affinity binding to and functional antagonism of the H3 receptor. It exhibits significant selectivity for the H3 receptor over other receptor subtypes.

Table 1: In Vitro Receptor Binding and Functional Activity of Ciproxifan

| Parameter | Species/Tissue | Value | Reference |

| Binding Affinity (Ki) | |||

| H3 Receptor ([¹²⁵I]iodoproxyfan binding) | Rat Brain | 0.7 nM | |

| H3 Receptor ([³H]-Nα-methylhistamine binding) | Rat Brain Cortex | pKi 8.24 - 9.27 | |

| H3 Receptor (rodent) | N/A | 0.4 - 6.2 nM | |

| H3 Receptor (human) | N/A | 46 - 180 nM | |

| Functional Activity | |||

| Inhibition of [³H]Histamine Release (Ki) | Rat Synaptosomes | 0.5 nM | |

| Antagonism of histamine-induced inhibition of tritium overflow (pA₂) | Mouse Brain Cortex Slices | 7.78 - 9.39 | |

| Selectivity | |||

| H1, H2, M3, α1D, β1, 5-HT1B, 5-HT2A, 5-HT3, 5-HT4 | Isolated Organs | Low apparent affinity | |

| H1 and H2 Receptors | Guinea-pig ileum and right atrium | pKp or pD'2 ≤ 5.2 (>1000-fold lower potency) |

Mechanism of Action: H3 Receptor Antagonism

Ciproxifan acts as an antagonist/inverse agonist at the H3 receptor. As an autoreceptor, the H3R's activation normally inhibits histamine synthesis and release from presynaptic histaminergic neurons. As a heteroreceptor, it inhibits the release of other neurotransmitters. By blocking this receptor, ciproxifan disinhibits these neurons, leading to increased release of histamine and other neurotransmitters like acetylcholine and dopamine in key brain areas such as the prefrontal cortex and hippocampus.

References

- 1. selleckchem.com [selleckchem.com]

- 2. Ciproxifan, a histamine H3 receptor antagonist and inverse agonist, presynaptically inhibits glutamate release in rat hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Ciproxifan - Wikipedia [en.wikipedia.org]

- 4. Histamine H3 receptors and its antagonism as a novel mechanism for antipsychotic effect: a current preclinical & clinical perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The H3 Antagonist, Ciproxifan, Alleviates the Memory Impairment but Enhances the Motor Effects of MK-801 (Dizocilpine) in Rats - PMC [pmc.ncbi.nlm.nih.gov]

Ciproxifan Maleate: An In-depth Technical Guide for Studying Histamine Neurotransmission

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of ciproxifan maleate, a potent and selective histamine H3 receptor antagonist/inverse agonist, as a tool for investigating histamine neurotransmission. This document includes its mechanism of action, chemical properties, quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.

Core Concepts: Ciproxifan and the Histamine H3 Receptor

Ciproxifan, chemically known as cyclopropyl-(4-(3-(1H-imidazol-4-yl)propyloxy)phenyl)methanone, is a highly potent and selective antagonist and inverse agonist at the histamine H3 receptor (H3R).[1][2][3] The H3R is a presynaptic autoreceptor that negatively regulates the synthesis and release of histamine in the central nervous system.[3][4] By blocking this receptor, ciproxifan disinhibits histaminergic neurons, leading to increased histamine release and turnover. This mechanism makes ciproxifan a valuable tool for studying the roles of histamine in various physiological processes, including wakefulness, cognition, and memory. Furthermore, ciproxifan has been shown to modulate the release of other neurotransmitters, such as acetylcholine and dopamine, through its action on H3 heteroreceptors.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented below.

| Property | Value | Reference |

| Chemical Name | cyclopropyl[4-[3-(1H-imidazol-4-yl)propoxy]phenyl]-methanone (2Z)-2-butenedioate | |

| Synonyms | FUB-359 | |

| CAS Number | 184025-19-2 | |

| Molecular Formula | C₁₆H₁₈N₂O₂ • C₄H₄O₄ | |

| Molecular Weight | 386.4 g/mol | |

| Solubility | DMSO: ≥ 100 mg/mL (258.80 mM) H₂O: 3.57 mg/mL (9.24 mM) (with sonication and warming to 60°C) Ethanol: 54 mg/mL (139.75 mM) (with sonication) | |

| Appearance | Crystalline solid |

Quantitative Data

The following tables summarize the in vitro and in vivo pharmacological data for ciproxifan.

Table 1: In Vitro Binding Affinities and Potency

| Parameter | Species/Tissue | Value | Reference |

| Ki (H3R) | Rat Brain Synaptosomes ([³H]histamine release) | 0.5 nM | |

| Ki (H3R) | Guinea Pig Ileum (electrically-induced contraction) | 0.5 - 1.9 nM | |

| Ki (H3R) | Rat Brain ([¹²⁵I]iodoproxyfan binding) | 0.7 nM | |

| IC₅₀ (H3R) | Human H3 Receptor | 9.2 nM | |

| pKi (H3R) | Rat Brain Cortex Membranes ([³H]-Nα-methylhistamine binding) | 8.24 - 9.27 | |

| pA₂ (H3R) | Mouse Brain Cortex Slices ([³H]noradrenaline release) | 7.78 - 9.39 | |

| Ki (Other Receptors) | Various Aminergic Receptors (H₁, H₂, M₃, α₁D, β₁, 5-HT₁B, 5-HT₂A, 5-HT₃, 5-HT₄) | > 1000-fold lower potency than for H3R |

Table 2: In Vivo Efficacy and Potency

| Parameter | Species | Effect | Value | Reference |

| ED₅₀ | Mice | Enhancement of histamine turnover rate and tele-methylhistamine levels | 0.14 mg/kg (p.o.) | |

| ID₅₀ | Rats | Reversal of H3-receptor agonist-induced water consumption | 0.09 ± 0.04 mg/kg (i.p.) | |

| Oral Bioavailability | Mice | 62% | ||

| Effective Dose | Cats | Induction of neocortical EEG activation and waking state | 0.15 - 2 mg/kg (p.o.) | |

| Effective Dose | Rats | Enhancement of attention in the five-choice task | 3 mg/kg (i.p.) |

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways and experimental workflows relevant to the study of ciproxifan.

References

The Discovery and Development of Ciproxifan: A Technical Guide

An In-depth Exploration of a Potent Histamine H3 Receptor Inverse Agonist

Abstract

Ciproxifan, or cyclopropyl-(4-(3-1H-imidazol-4-yl)propyloxy) phenyl) ketone, is a highly potent and selective histamine H3 receptor (H3R) inverse agonist. Since its initial synthesis and characterization, it has served as a critical pharmacological tool for elucidating the role of the histaminergic system in a variety of physiological and pathological processes. This technical guide provides a comprehensive overview of the discovery, development, and pharmacological profile of Ciproxifan, with a focus on its mechanism of action, key experimental findings, and its application in preclinical research. Detailed experimental protocols and quantitative data are presented to serve as a resource for researchers in the fields of neuroscience, pharmacology, and drug development.

Introduction: The Dawn of a Potent H3R Ligand

The story of Ciproxifan begins in the late 20th century with the burgeoning interest in the histamine H3 receptor as a therapeutic target. The H3R, a presynaptic autoreceptor, was identified as a key regulator of histamine synthesis and release in the central nervous system. This discovery paved the way for the development of ligands that could modulate histaminergic neurotransmission.

Ciproxifan was first described in a 1998 publication by Ligneau and colleagues from the Unité de Neurobiologie et Pharmacologie Moléculaire (U259) of INSERM in Paris, France.[1][2] This seminal paper laid the groundwork for understanding its potent and selective antagonist activity at the H3 receptor.[1][2] Subsequent research further characterized it as an inverse agonist, meaning it not only blocks the action of agonists but also reduces the receptor's basal, constitutive activity.

Primarily developed as a research tool, Ciproxifan's journey has been predominantly in the preclinical realm. Its high affinity for the rodent H3R has made it an invaluable asset in animal models of various neurological and psychiatric disorders.[3] While it has been investigated for its potential therapeutic effects in conditions such as cognitive disorders, narcolepsy, and schizophrenia, it has not progressed to widespread clinical use in humans. This is partly due to its lower affinity for the human H3 receptor compared to its rodent counterpart.

Chemical Synthesis

The synthesis of Ciproxifan has been described in the literature, with various methods developed to achieve its unique chemical structure. A convenient procedure involves a key reaction based on SNAr (Nucleophilic Aromatic Substitution) for acylated fluoroaromatics with an additional cyclization in a one-pot procedure, which notably does not require chromatographic purification and results in good yields.

Mechanism of Action and Signaling Pathways

Ciproxifan exerts its effects by acting as a potent and selective inverse agonist at the histamine H3 receptor. The H3R is a G protein-coupled receptor (GPCR) that primarily couples to the Gαi/o subunit.

Histamine H3 Receptor Signaling

Activation of the H3R by histamine leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP). This reduction in cAMP levels subsequently dampens the activity of protein kinase A (PKA). As an inverse agonist, Ciproxifan blocks this signaling cascade and can increase cAMP levels by inhibiting the constitutive activity of the H3R.

Furthermore, H3R activation has been shown to modulate other signaling pathways, including the mitogen-activated protein kinase (MAPK) or extracellular signal-regulated kinase (ERK) pathway and the phospholipase A2 (PLA2) pathway. By antagonizing the H3R, Ciproxifan can influence these downstream signaling events, leading to a cascade of cellular responses.

Quantitative Data

The following tables summarize the key quantitative data for Ciproxifan from various in vitro and in vivo studies.

Table 1: In Vitro Binding Affinity and Potency

| Parameter | Species | Assay Type | Value | Reference(s) |

| Ki | Rat | [3H]HA release from synaptosomes | 0.5 nM | |

| Ki | Rat | [125I]iodoproxyfan binding | 0.7 nM | |

| pKi | Rat | [3H]-Nalpha-methylhistamine binding | 8.24 - 9.27 | |

| Ki | Rodent | H3R Binding | 0.4 - 6.2 nM | |

| Ki | Human | H3R Binding | 46 - 180 nM | |

| IC50 | - | Histamine H3-receptor antagonist | 9.2 nM | |

| pA2 | Mouse | Electrically evoked tritium overflow | 7.78 - 9.39 |

Table 2: In Vivo Efficacy and Pharmacokinetics

| Parameter | Species | Model/Assay | Dose | Value | Reference(s) |

| ED50 | Rat | Cerebral Cortex | - | 0.23 mg/kg | |

| ED50 | Rat | Striatum | - | 0.28 mg/kg | |

| ED50 | Rat | Hypothalamus | - | 0.30 mg/kg | |

| t1/2 (distribution) | Mouse | Serum concentration | 1 mg/kg (i.v.) | 13 min | |

| t1/2 (elimination) | Mouse | Serum concentration | 1 mg/kg (i.v.) | 87 min | |

| Receptor Occupancy | Rat | Cortex | 1.0 mg/kg | 75% | |

| Receptor Occupancy | Rat | Cortex | 3.0 mg/kg | 90% |

Experimental Protocols

This section provides detailed methodologies for key experiments used in the characterization of Ciproxifan.

Radioligand Binding Assay

This protocol describes a method for determining the binding affinity of Ciproxifan to the histamine H3 receptor using a competitive radioligand binding assay.

Materials:

-

HEK293T cells transiently expressing the H3R isoform.

-

Tris-HCl buffer (50 mM, pH 7.4).

-

Radioligand: [3H]-Nα-methylhistamine ([3H]-NAMH).

-

Non-specific binding control: Clobenpropit (10 µM).

-

Ciproxifan at various concentrations.

-

Ice-cold PBS.

-

Centrifuge.

-

Sonicator.

-

Scintillation counter.

Procedure:

-

Membrane Preparation:

-

Harvest HEK293T cells expressing the H3R.

-

Wash cells with ice-cold PBS and centrifuge at 1932 x g for 10 minutes at 4°C.

-

Resuspend the cell pellet in Tris-HCl buffer.

-

Disrupt the cells by sonication for 5 seconds.

-

-

Competition Binding:

-

In a 96-well plate, incubate the membrane suspension with a fixed concentration of [3H]-NAMH (e.g., 2 nM) and increasing concentrations of Ciproxifan.

-

For determining non-specific binding, a parallel incubation is performed in the presence of 10 µM clobenpropit.

-

Incubate for 2 hours at 25°C with continuous shaking.

-

-

Separation and Quantification:

-

Separate bound from free radioligand by rapid filtration over glass fiber filters.

-

Wash the filters with ice-cold buffer to remove unbound radioligand.

-

Quantify the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Plot the percentage of specific binding against the logarithm of the Ciproxifan concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation.

-

cAMP Functional Assay

This protocol measures the ability of Ciproxifan to modulate cAMP levels in cells expressing the H3 receptor, demonstrating its inverse agonist activity.

Materials:

-

CHO-K1 or HEK293 cells stably expressing the human H3 receptor.

-

Assay buffer: Hanks' Balanced Salt Solution (HBSS) with 5 mM HEPES, 0.1% BSA, and 0.5 mM IBMX.

-

Ciproxifan at various concentrations.

-

cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).

Procedure:

-

Cell Culture and Plating:

-

Culture H3R-expressing cells to 80-90% confluency.

-

Seed the cells into 96-well or 384-well plates at an appropriate density and allow them to attach overnight.

-

-

Assay:

-

Remove the culture medium and wash the cells once with assay buffer.

-

Add the diluted Ciproxifan compounds to the wells.

-

Incubate the cells with the compounds for 15-30 minutes at 37°C.

-

-

cAMP Detection:

-

Lyse the cells according to the detection kit manufacturer's instructions.

-

Measure the intracellular cAMP concentration using the chosen detection method.

-

-

Data Analysis:

-

Plot the cAMP concentration against the log of the Ciproxifan concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the pEC50 and maximum effect.

-

In Vivo Locomotor Activity Study

This protocol outlines a method to assess the effect of Ciproxifan on spontaneous locomotor activity in rodents.

Materials:

-

Adult male rodents (e.g., Long-Evans rats).

-

Ciproxifan solution for injection (e.g., dissolved in saline).

-

Vehicle control (e.g., saline).

-

Locomotor activity chambers equipped with photobeam sensors.

Procedure:

-

Acclimation:

-

Acclimate the animals to the testing room and handling procedures for several days before the experiment.

-

-

Drug Administration:

-

Administer Ciproxifan (e.g., 1.0 or 3.0 mg/kg, subcutaneous) or vehicle to the animals.

-

-

Testing:

-

Twenty minutes after the injection, place the animals individually into the locomotor activity chambers.

-

Record the number of photobeam breaks over a specified period (e.g., 60 minutes).

-

-

Data Analysis:

-

Analyze the locomotor activity data (e.g., total distance traveled, number of beam breaks) using appropriate statistical methods (e.g., ANOVA) to compare the effects of Ciproxifan with the vehicle control.

-

Conclusion

Ciproxifan has played a pivotal role in advancing our understanding of the histamine H3 receptor and its function in the central nervous system. As a potent and selective inverse agonist, it has been instrumental in preclinical studies investigating the therapeutic potential of H3R modulation in a range of disorders. While its development has not led to a clinical application in humans, the wealth of data generated from research involving Ciproxifan continues to inform the design and development of new H3R ligands with improved pharmacokinetic and pharmacodynamic profiles. This technical guide serves as a comprehensive resource for researchers, providing a detailed overview of the discovery, pharmacology, and experimental methodologies associated with this important research tool.

References

- 1. The H3 Antagonist, Ciproxifan, Alleviates the Memory Impairment but Enhances the Motor Effects of MK-801 (Dizocilpine) in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ciproxifan, an H3 Receptor Antagonist, Alleviates Hyperactivity and Cognitive Deficits in the APPTg2576 Mouse Model of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ciproxifan, a histamine H3 receptor antagonist, reversibly inhibits monoamine oxidase A and B - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Ciproxifan Maleate in Rodent Research: A Detailed Guide to Dosage and Administration

For Researchers, Scientists, and Drug Development Professionals

Application Notes and Protocols

Ciproxifan, a potent and selective histamine H3 receptor antagonist/inverse agonist, is a valuable tool in neuroscience research, particularly in studies of cognitive function, wakefulness, and neuropsychiatric disorders. Its mechanism of action involves blocking the presynaptic H3 autoreceptors, which leads to increased histamine release in the brain. This, in turn, modulates the release of other key neurotransmitters such as acetylcholine and dopamine, making ciproxifan a compound of interest for its potential therapeutic effects. This document provides a comprehensive overview of ciproxifan maleate dosage and administration in rats, compiled from preclinical research findings.

Data Presentation

Table 1: Effective Dosages of this compound in Rats

| Experimental Model | Rat Strain | Dose (mg/kg) | Route of Administration | Observed Effects | Reference |

| Cognitive Enhancement (Delayed Spatial Alternation) | Long-Evans | 3.0 | Subcutaneous (s.c.) | Alleviated MK-801-induced memory impairment. | [1][2] |

| Schizophrenia-like behavior (MK-801 induced hyperlocomotion) | Wistar | 3.0 | Intraperitoneal (i.p.) | Reduced MK-801-induced hyperlocomotion. | [3] |

| Schizophrenia-like behavior (MK-801 induced hyperlocomotion) | Long-Evans | 1.0 & 3.0 | Subcutaneous (s.c.) | Enhanced MK-801 (moderate dose) induced hyperactivity; suppressed high dose effects. | [1][2] |

| Potentiation of Antipsychotic Effects | Wistar | 1.5 | Intraperitoneal (i.p.) | Potentiated haloperidol-induced locomotor hypoactivity and catalepsy. | |

| Cognitive Deficits in Chronic Stress | Wistar | 3.0 | Intraperitoneal (i.p.) | Abolished negative effects of chronic stress on cognitive processes. |

Table 2: Pharmacokinetic and Receptor Binding Profile

| Parameter | Species | Value | Route of Administration | Reference |

| Oral Bioavailability | Mice | 62% | Oral (p.o.) | |

| Receptor Binding Affinity (Ki) | Rat Brain Cortex | 8.24 - 9.27 (pKi) | In vitro |

Signaling Pathways

Ciproxifan acts as an antagonist/inverse agonist at the histamine H3 receptor, which is a G protein-coupled receptor (GPCR). The H3 receptor primarily couples to the Gαi/o subunit, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. As a presynaptic autoreceptor, its blockade by ciproxifan disinhibits histamine release. Furthermore, H3 receptors are also present as heteroreceptors on non-histaminergic neurons, where their blockade by ciproxifan can modulate the release of other neurotransmitters, including dopamine. The interaction between histamine H3 and dopamine D2 receptors is an area of active research, with evidence suggesting the formation of H3-D2 receptor heteromers that can influence downstream signaling pathways such as the Akt-GSK3β pathway.

References

- 1. The H3 Antagonist, Ciproxifan, Alleviates the Memory Impairment but Enhances the Motor Effects of MK-801 (Dizocilpine) in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The H3 antagonist, ciproxifan, alleviates the memory impairment but enhances the motor effects of MK-801 (dizocilpine) in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Effect of Subchronic Dosing of Ciproxifan and Clobenpropit on Dopamine and Histamine Levels in Rats - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Ciproxifan Maleate in Cognitive Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental use of Ciproxifan maleate, a potent and selective histamine H3 receptor antagonist/inverse agonist, in cognitive research. The following sections detail its mechanism of action, summarize key quantitative data from preclinical studies, and provide detailed protocols for commonly employed cognitive assays.

Mechanism of Action

Ciproxifan acts as a competitive antagonist and inverse agonist at the histamine H3 receptor.[1][2] This receptor functions as a presynaptic autoreceptor on histaminergic neurons, inhibiting the synthesis and release of histamine. By blocking this receptor, Ciproxifan disinhibits histamine release, leading to increased levels of this neurotransmitter in the brain.[3]

Furthermore, H3 receptors are also present as heteroreceptors on non-histaminergic neurons. Their blockade by Ciproxifan enhances the release of other key neurotransmitters involved in cognitive processes, including acetylcholine and dopamine in the prefrontal cortex and acetylcholine in the hippocampus.[4][5] This neurochemical enhancement is believed to underlie the pro-cognitive effects of Ciproxifan.

dot

Caption: Signaling pathway of Ciproxifan at the histamine H3 receptor.

Data Presentation

The following tables summarize quantitative data from preclinical studies investigating the effects of Ciproxifan on cognitive performance and related behaviors.

Table 1: Effective Dosages of Ciproxifan in Rodent Models

| Animal Model | Dosing Range (mg/kg) | Route of Administration | Cognitive Domain Investigated | Reference |

| APP Tg2576 Mice (Alzheimer's Model) | 3 | Intraperitoneal (i.p.) | Spatial Memory, Recognition Memory | |

| Chronically Stressed Rats | 3 | Intraperitoneal (i.p.) | Recognition Memory, Long-Term Memory | |

| Sleep-Restricted Mice | 3 | Intraperitoneal (i.p.) | Working Memory | |

| Rats with MK-801 Induced Memory Impairment | 1.0 - 3.0 | Subcutaneous (s.c.) | Working Memory | |

| Mice in Contextual Memory Task | 3 | Intraperitoneal (i.p.) | Contextual Memory Retrieval |

Table 2: Summary of Ciproxifan's Effects on Cognitive Tasks

| Cognitive Task | Animal Model | Ciproxifan Dose (mg/kg) | Key Findings | Reference |

| Morris Water Maze | APP Tg2576 Mice | 3 | Reversed deficits in escape latency and increased time in the target quadrant during probe trials. | |

| Novel Object Recognition | APP Tg2576 Mice | 3 | Reversed impairment in discriminating between novel and familiar objects. | |

| Novel Object Recognition | Chronically Stressed Rats | 3 | Prevented stress-induced deficits in recognition memory. | |

| Delayed Spatial Alternation | Rats with MK-801 Induced Memory Impairment | 3.0 | Alleviated MK-801-induced impairment in working memory. | |

| Contextual Serial Discrimination | Mice (Stress and Non-stress) | 3 | Enhanced contextual memory retrieval in both stressed and non-stressed conditions. | |

| Spontaneous Alternation (T-maze) | Sleep-Restricted Mice | 3 | Prevented working memory deficits induced by sleep restriction. |

Experimental Protocols

Detailed methodologies for key behavioral assays used in Ciproxifan cognitive studies are provided below.

This compound Administration

This compound is typically dissolved in a vehicle such as saline for administration.

-

Route of Administration: Intraperitoneal (i.p.) or subcutaneous (s.c.) injections are common.

-

Dosage: A dose of 3.0 mg/kg has been shown to be effective in a variety of cognitive paradigms. Doses ranging from 1.0 to 3.0 mg/kg have also been used.

-

Timing: Ciproxifan is typically administered 30 to 40 minutes prior to the commencement of behavioral testing to allow for sufficient drug absorption and distribution.

Morris Water Maze (MWM)

The MWM is a widely used test for assessing hippocampal-dependent spatial learning and memory.

-

Apparatus: A circular pool (90-160 cm in diameter) filled with water made opaque with non-toxic white paint. A small escape platform (10-12 cm in diameter) is submerged 1-2 cm below the water surface. The pool is situated in a room with various distal visual cues.

-

Procedure:

-

Acquisition Phase: Mice or rats are subjected to a series of training trials (typically 4 trials per day for 4-5 consecutive days). For each trial, the animal is placed into the pool at one of four quasi-random start locations (N, S, E, W) and allowed to swim until it finds the hidden platform. If the animal does not find the platform within a set time (e.g., 60 or 90 seconds), it is gently guided to it. The animal is allowed to remain on the platform for a short period (e.g., 15-30 seconds) before being removed.

-

Probe Trial: Following the acquisition phase (e.g., 24 hours after the last training session), a probe trial is conducted. The escape platform is removed from the pool, and the animal is allowed to swim freely for a fixed duration (e.g., 60 or 90 seconds). Key measures include the time spent in the target quadrant (where the platform was previously located) and the number of crossings over the former platform location.

-

-

Data Analysis: The primary dependent variables are escape latency (time to find the platform) during the acquisition phase and the percentage of time spent in the target quadrant during the probe trial. A video tracking system is used to record and analyze the animal's swim path.

Novel Object Recognition (NOR) Test

The NOR test evaluates an animal's ability to recognize a novel object in a familiar environment, a measure of recognition memory.

-

Apparatus: An open-field arena (e.g., 40 x 60 x 19 cm). A set of objects that are of similar size but differ in shape and texture are used.

-

Procedure:

-

Habituation: The animal is allowed to freely explore the empty arena for a set period (e.g., 5-10 minutes) on one or two consecutive days to acclimate to the environment.

-

Training/Sample Phase (T1): The animal is placed back into the arena, which now contains two identical objects. It is allowed to explore the objects for a specified duration (e.g., 10 minutes).

-

Test/Choice Phase (T2): After a retention interval (e.g., 1 hour, 24 hours), the animal is returned to the arena. In this phase, one of the original objects is replaced with a novel object. The animal is allowed to explore for a set period (e.g., 10 minutes).

-

-

Data Analysis: The amount of time the animal spends exploring each object (defined as the nose being within a close proximity, e.g., 2 cm, and oriented toward the object) is recorded. A discrimination index (DI) is calculated as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A DI significantly above zero indicates that the animal remembers the familiar object and prefers to explore the novel one.

Experimental Workflow Visualization

dot

Caption: A typical experimental workflow for a cognitive study involving Ciproxifan.

References

- 1. researchgate.net [researchgate.net]

- 2. coconote.app [coconote.app]

- 3. The histamine H3 receptor: an attractive target for the treatment of cognitive disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mmpc.org [mmpc.org]

- 5. Ciproxifan, an H3 Receptor Antagonist, Alleviates Hyperactivity and Cognitive Deficits in the APPTg2576 Mouse Model of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Dissolution of Ciproxifan Maleate for In Vivo Experiments

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ciproxifan is a potent and selective histamine H3 receptor antagonist/inverse agonist widely used in preclinical research to investigate its effects on neurological and cognitive functions.[1][2][3] Proper dissolution and formulation of Ciproxifan maleate are critical for ensuring accurate dosing and obtaining reliable results in in vivo experiments. This document provides detailed protocols for the preparation of this compound solutions and suspensions for various routes of administration in animal models.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for selecting the appropriate dissolution method.

| Property | Value | Source |

| Molecular Formula | C₁₆H₁₈N₂O₂ • C₄H₄O₄ | [1] |

| Molecular Weight | 386.4 g/mol | [1] |

| Appearance | Crystalline solid | |

| Purity | ≥98% | |

| Storage (Solid) | -20°C for up to 4 years | |

| Storage (Solution) | -80°C for up to 1 year; -20°C for up to 1 month. Avoid repeated freeze-thaw cycles. |

Solubility of this compound

This compound exhibits variable solubility in common laboratory solvents. The choice of solvent or vehicle system is dependent on the intended route of administration and the desired concentration.

| Solvent | Solubility | Recommendations and Notes | Source |

| DMSO | ≥ 50 mg/mL (~129.4 mM) | Use fresh, anhydrous DMSO as it is hygroscopic, which can reduce solubility. Sonication is recommended to aid dissolution. | |

| Ethanol | 54 mg/mL (~139.75 mM) | Sonication is recommended to facilitate dissolution. | |

| Water | 1 mg/mL (~2.58 mM) | Low solubility. For higher concentrations, heating to 60°C and sonication may be required. | |

| Saline (0.9% NaCl) | Limited | Often used as a diluent or for final formulation after initial dissolution in a co-solvent. Some studies report direct dissolution for intraperitoneal injections. | |

| Vehicle for Injection | 2 mg/mL (5.18 mM) in 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | A common vehicle for achieving higher concentrations for systemic administration. Solvents should be added sequentially. | |

| Vehicle for Oral Gavage | ≥5 mg/mL in 0.5% CMC-Na | Forms a homogeneous suspension suitable for oral administration. |